Potassium trifluoro(pent-4-EN-1-YL)boranuide
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Overview
Description
Potassium trifluoro(pent-4-EN-1-YL)boranuide is an organoboron compound characterized by the presence of a trifluoroborate group attached to a pent-4-en-1-yl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(pent-4-EN-1-YL)boranuide typically involves the reaction of pent-4-en-1-ylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then isolated through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(pent-4-EN-1-YL)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds .
Scientific Research Applications
Potassium trifluoro(pent-4-EN-1-YL)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-boron bonds.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which potassium trifluoro(pent-4-EN-1-YL)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the presence of the pent-4-en-1-yl chain allows for versatile functionalization, enabling the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
- Potassium trifluoro(prop-1-en-2-yl)borate
- Potassium trifluoro(hex-5-en-1-yl)boranuide
- Potassium isopropenyltrifluoroborate
Comparison: Compared to these similar compounds, potassium trifluoro(pent-4-EN-1-YL)boranuide is unique due to its specific pent-4-en-1-yl chain, which provides distinct reactivity and functionalization opportunities. This uniqueness makes it particularly valuable in applications requiring precise control over molecular structure and reactivity .
Properties
Molecular Formula |
C5H9BF3K |
---|---|
Molecular Weight |
176.03 g/mol |
IUPAC Name |
potassium;trifluoro(pent-4-enyl)boranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-2-3-4-5-6(7,8)9;/h2H,1,3-5H2;/q-1;+1 |
InChI Key |
ZQLLVPDATMBWCB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCC=C)(F)(F)F.[K+] |
Origin of Product |
United States |
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